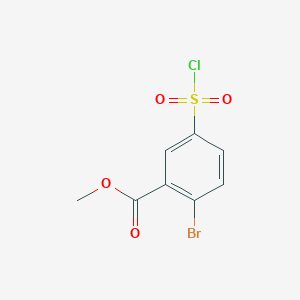
Methyl 2-bromo-5-(chlorosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-bromo-5-(chlorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H6BrClO4S . It has a molecular weight of 313.56 . The compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-(chlorosulfonyl)benzoate” is 1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-(chlorosulfonyl)benzoate” is a solid at room temperature . It has a predicted boiling point of approximately 368.5°C at 760 mmHg , and a predicted density of approximately 1.7 g/cm^3 . Its refractive index is predicted to be 1.57 .Wissenschaftliche Forschungsanwendungen
Photostimulated Reactions in Organic Synthesis
The compound is involved in photostimulated reactions, serving as a precursor for various organic synthesis processes. For instance, it participates in reactions with monoanions of reduced ethyl benzoate, leading to the formation of reduced products or cyclized reduced products, depending on the aryl moieties involved. This demonstrates its role in facilitating tin-free hydrodehalogenation and reductive radical cyclization reactions, offering a new reduction process for organic compounds (Vaillard, Postigo, & Rossi, 2004).
Continuous-Flow Synthesis
Methyl 2-bromo-5-(chlorosulfonyl)benzoate is central to the development of continuous-flow processes for the efficient synthesis of organic compounds. An example includes its use in the continuous-flow diazotization of methyl 2-aminobenzoate, leading to the synthesis of methyl 2-(chlorosulfonyl)benzoate. This process demonstrates the potential of continuous-flow chemistry in enhancing reaction efficiency and minimizing side reactions, showcasing a practical approach to organic synthesis (Yu et al., 2016).
Antimicrobial Activity
Derivatives of Methyl 2-bromo-5-(chlorosulfonyl)benzoate have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly 5‑bromo‑2-chloropyrimidin-4-amine derivatives, have shown significant activity against pathogenic bacterial and fungal strains. This highlights the potential of Methyl 2-bromo-5-(chlorosulfonyl)benzoate derivatives in contributing to the development of new antimicrobial agents (Ranganatha et al., 2018).
Antiproliferative Activity Against Cancer Cell Lines
Further research into derivatives of Methyl 2-bromo-5-(chlorosulfonyl)benzoate has explored their potential antiproliferative activities against various human cancer cell lines. For example, new pyrimidine derivatives have been synthesized and shown to exhibit moderate to strong growth inhibition activity, particularly against human liver HEPG2 and colon cancer HT-29 cell lines. This suggests a promising avenue for the development of new anticancer therapies based on the structural framework of Methyl 2-bromo-5-(chlorosulfonyl)benzoate (Awad et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-chlorosulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLAUKULKOFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924867-87-8 |
Source


|
| Record name | methyl 2-bromo-5-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)



![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)
![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)




![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)
